3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE
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Overview
Description
3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives, followed by cyclization and subsequent reactions to introduce the sulfanyl and oxolanone groups . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium metabisulfite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may include steps like crystallization and purification using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid, which have diverse biological and clinical applications.
Oxoindolin-2-one Derivatives: Compounds incorporating 1-benzyl-1H-1,2,3-triazole, known for their medicinal properties.
Uniqueness
3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE stands out due to its unique combination of benzimidazole and oxolanone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H16N2O2S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(1-benzylbenzimidazol-2-yl)sulfanyloxolan-2-one |
InChI |
InChI=1S/C18H16N2O2S/c21-17-16(10-11-22-17)23-18-19-14-8-4-5-9-15(14)20(18)12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 |
InChI Key |
PASDTLWASOQQGV-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
C1COC(=O)C1SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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